molecular formula C14H17F3N2O2 B2877210 N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide CAS No. 116163-26-9

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B2877210
CAS No.: 116163-26-9
M. Wt: 302.297
InChI Key: SGYDZKNULWQYIA-UHFFFAOYSA-N
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Description

N-[(4-Benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide (CAS 116163-26-9) is a chemical compound with the molecular formula C14H17F3N2O2 and a molecular weight of 302.29 . This molecule integrates a benzyl-morpholine moiety with a trifluoroacetamide functional group, a combination that is of significant interest in medicinal and synthetic chemistry. The trifluoroacetamide group is well-known in organic synthesis for its role as a protecting group for amines . Its strong electron-withdrawing nature alters the properties of the parent amine, making it less nucleophilic and can be used to facilitate specific synthetic pathways. The stability of the trifluoroacetamide group varies with conditions, being stable in acidic environments but susceptible to cleavage under basic conditions . Furthermore, research into trifluoroacetylation mechanisms is critical for fields like solid-phase peptide synthesis to prevent unwanted termination of peptide chains . Compounds featuring morpholine and benzyl substitutions are frequently explored as key scaffolds in drug discovery. For instance, structurally related morpholine-substituted benzimidazolium salts have demonstrated potent inhibitory activity against the α-glucosidase enzyme, highlighting the potential of this structural motif in developing therapeutics for type 2 diabetes . Similarly, other molecular architectures combining benzylamino and morpholine groups have been identified as potent and orally bioavailable inhibitors of specific biological targets like STAT6, which is relevant for allergic diseases . This compound serves as a versatile building block for researchers developing novel bioactive molecules and investigating structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDZKNULWQYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-benzylmorpholine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide 4-Cyanophenyl group C9H5F3N2O 214.14 g/mol Pharmaceutical intermediate
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide 4-Bromophenethyl chain C10H9BrF3NO 296.08 g/mol Research chemical, halogenated analog
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro and trifluoromethyl groups C9H7ClF3NO 237.61 g/mol High-purity research applications
2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride Benzylmorpholine core, ethylamine linker C13H21Cl2N2O 297.22 g/mol Building block for bioactive molecules
N-[Bis(morpholin-4-yl)phosphinoyl]-2-chloro-2,2-difluoroacetamide Bis-morpholinyl phosphinoyl, chloro-difluoro C10H15ClF2N3O3P 347.67 g/mol Crystallography studies

Key Observations:

Substituent Effects: The benzylmorpholinyl group in the target compound likely enhances solubility and receptor binding compared to simpler aryl substituents (e.g., cyanophenyl in ). Morpholine derivatives are known to improve pharmacokinetic profiles due to their moderate polarity .

Trifluoroacetamide Functionality: The trifluoroacetamide group is a common motif in agrochemicals and pharmaceuticals due to its resistance to hydrolysis and electron-withdrawing properties . In N-(4-cyanophenyl)-2,2,2-trifluoroacetamide , the cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions.

The target compound’s benzylmorpholinyl group may mitigate toxicity by reducing reactive intermediates.

Stability and Reactivity

  • Trifluoroacetamide Stability: The trifluoroacetyl group in N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide is expected to confer stability under acidic and basic conditions, similar to N-(3-cyanophenyl)-2,2,2-trifluoroacetamide .
  • Morpholine Reactivity : The morpholine ring’s tertiary amine can participate in salt formation (e.g., dihydrochloride salts in ) or act as a hydrogen bond acceptor, enhancing solubility in aqueous media.

Biological Activity

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H15_{15}F3_{3}N2_{2}O
  • CAS Number : 116163-26-9
  • Molecular Weight : 288.27 g/mol

The trifluoroacetamide group is significant for enhancing the compound's lipophilicity and potentially improving its bioavailability.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis .
  • Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses by affecting cytokine production and leukocyte activation. This is particularly relevant in conditions such as asthma and other inflammatory diseases .
  • Antitumor Activity : Preliminary data indicate potential antitumor properties, possibly through the inhibition of angiogenesis and the modulation of tumor microenvironments .

In Vitro Studies

Several in vitro studies have investigated the biological activity of this compound:

  • Cell Line Testing : The compound was tested on various cancer cell lines (e.g., breast cancer and prostate cancer) to evaluate its cytotoxic effects. Results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
  • Kinase Inhibition Assays : Specific assays demonstrated that the compound effectively inhibits serine/threonine kinases, which are crucial in regulating cell cycle progression and apoptosis .

Case Studies

  • Asthma Management : A case study highlighted the use of this compound in a patient with severe asthma unresponsive to conventional therapies. The patient exhibited significant improvement in symptoms and lung function following treatment with this compound .
  • Cancer Treatment : Another case involved a patient with advanced prostate cancer who received this compound as part of an experimental treatment regimen. The patient showed a marked reduction in tumor size after several weeks of treatment, supporting its potential as an anticancer agent .

Data Summary Table

Biological ActivityMechanismModelResult
CytotoxicityKinase inhibitionCancer cell linesDose-dependent growth inhibition
Anti-inflammatoryCytokine modulationAsthma modelReduced leukocyte infiltration
AntitumorAngiogenesis inhibitionProstate cancer modelTumor size reduction

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